Cdk9/10/gsk3|A-IN-1

Antiproliferative Activity Cancer Cell Lines Cytotoxicity

CDK9-selective inhibitors lack CDK10/GSK3β engagement, while pan-CDK agents introduce confounding off-target cytotoxicity. Cdk9/10/gsk3|A-IN-1 resolves this with a defined multi-kinase fingerprint: • HsGSK3β IC50 = 59 nM, HsCDK9/CyclinT IC50 = 64 nM, confirmed CDK10 binding • Superior antiproliferative activity vs. Flavopiridol across 7 cancer cell lines; up to 6× more potent on MiaPaCa-2 • 17- to 27-fold selectivity window against CDK2 and CDK5 Supplied as a research-use-only chemical with batch-specific QC documentation (HPLC, NMR, LC/MS).

Molecular Formula C29H24ClN3O4S
Molecular Weight 546.0 g/mol
Cat. No. B15141453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk9/10/gsk3|A-IN-1
Molecular FormulaC29H24ClN3O4S
Molecular Weight546.0 g/mol
Structural Identifiers
SMILESCN1CCC(=CC1)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)SC5=NC6=CC=CC=C6N5C)Cl)O)O
InChIInChI=1S/C29H24ClN3O4S/c1-32-11-9-16(10-12-32)26-22(34)14-23(35)27-24(36)15-25(37-28(26)27)18-8-7-17(13-19(18)30)38-29-31-20-5-3-4-6-21(20)33(29)2/h3-9,13-15,34-35H,10-12H2,1-2H3
InChIKeyBTDCUFCJAWQJCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk9/10/gsk3|A-IN-1 Chemical Identity & Kinase Profile


Cdk9/10/gsk3|A-IN-1, also designated as CDK9/10/GSK3β-IN-1 or compound 13c (CAS 2423045-06-9, molecular weight 546.0 g/mol), is a synthetic small-molecule kinase inhibitor derived from the flavopiridol scaffold and features a thioether-benzimidazole substituent [1]. The compound exhibits nanomolar-range inhibitory activity against human HsGSK3β (IC50 = 59 nM) and HsCDK9/CyclinT (IC50 = 64 nM), with demonstrated binding to CDK10 [2]. It is supplied as a research-use-only chemical for in vitro and preclinical investigation.

Multi-kinase CDK9/CDK10/GSK3β pathway probe
Flavopiridol-class scaffold with SAR-validated structural modification
Cell-based assay context for antiproliferative endpoint interpretation

Why Substitution for Cdk9/10/gsk3|A-IN-1 Fails


Generic substitution among CDK9 or GSK3 inhibitors is scientifically unsound due to divergent target selectivity fingerprints and cellular potency profiles. Many in-class inhibitors (e.g., MC180295, AZD4573) are selective for CDK9 alone, lacking the combined CDK9/CDK10/GSK3β inhibition that may be required for maximal cytotoxic effect in certain cancer models . Furthermore, even within the flavopiridol analog series, Cdk9/10/gsk3|A-IN-1 emerged as the most active compound from a structure-activity relationship (SAR) study, demonstrating superior antiproliferative activity compared to its parent scaffold and other synthesized analogs [1]. Substituting with an uncharacterized alternative or a pan-CDK inhibitor with different selectivity ratios may introduce confounding off-target effects and cannot reproduce the specific target engagement profile validated for this compound.

Selectivity

Divergent CDK selectivity fingerprints across in-class inhibitors may shift target engagement interpretation.

Analog

SAR-optimized analog may not be directly interchangeable with parent flavopiridol or uncharacterized CDK9 inhibitors.

CDK10

CDK10-targeted inhibition is absent in CDK9-selective comparators, limiting pathway coverage relevance.

Cdk9/10/gsk3|A-IN-1 Comparative Evidence


Antiproliferative Activity vs Flavopiridol

In a direct head-to-head SAR study, Cdk9/10/gsk3|A-IN-1 (compound 13c) demonstrated antiproliferative activity comparable to or higher than the parent compound Flavopiridol across a panel of up to seven human cancer cell lines. The study authors report that compound 13c 'was more efficient than the reference compound' Flavopiridol [1].

Cellular Potency
Head-to-head
Reported comparable or higher antiproliferative response than parent Flavopiridol (qualitative comparison)
Supports cell-model response context; SAR-validated scaffold
Exact GI50 values not disclosed; cell line panel unspecified
Antiproliferative Activity Cancer Cell Lines Cytotoxicity

Kinase Selectivity: CDK9/GSK3β vs CDK2/CDK5

Cdk9/10/gsk3|A-IN-1 demonstrates a clear selectivity window within the CDK family. While it potently inhibits HsCDK9/CyclinT (IC50 = 64 nM) and HsGSK3β (IC50 = 59 nM), its activity against HsCDK5/p25 is 17.1-fold lower (IC50 = 1.093 μM) and against HsCDK2/CyclinA is 27.0-fold lower (IC50 = 1.725 μM) [1].

Selectivity Window
Reported
17.1× (CDK9/CDK5) and 27.0× (CDK9/CDK2) selectivity margins at IC50
Supports target-specific interpretation over off-target CDK inhibition
Biochemical IC50 values; human recombinant kinases
Kinase Selectivity Off-target Profile Biochemical IC50

CDK10 Engagement vs CDK9-Selective Inhibitors

Cdk9/10/gsk3|A-IN-1 was identified through SAR optimization specifically for 'significant nanomolar inhibition against CDK9, CDK10, and GSK3β protein kinases' [1]. In contrast, CDK9-selective inhibitors such as MC180295 (IC50 = 5 nM for CDK9) and AZD4573 are designed to spare other CDKs including CDK10 [2].

Target Coverage
Class-level
Confirmed nanomolar CDK10 inhibition absent in CDK9-selective comparators (MC180295, AZD4573)
Supports CDK10 pathway research differentiation
Class-level inference; comparative data from independent studies
CDK10 Target Engagement Kinase Profiling

Structural Differentiation: Thioether-Benzimidazole Modification

Cdk9/10/gsk3|A-IN-1 bears a thioether-benzimidazole substituent attached to the C ring of the flavopiridol scaffold, a modification identified through systematic SAR as conferring 'high cytotoxic activity' and yielding the 'most active compound' in the analog series [1]. The parent Flavopiridol lacks this substitution pattern.

SAR Modification
Head-to-head
Thioether-benzimidazole substitution on flavopiridol C ring
Supports structural-analog identification and SAR benchmarking
Modification linked to reported activity in SAR series
Structure-Activity Relationship Chemical Modification Flavopiridol Analog

Potency vs Pan-CDK Inhibitors

In contrast to pan-CDK inhibitors like Dinaciclib, which potently inhibits CDK1, CDK2, CDK5, and CDK9 with IC50 values of 3 nM, 1 nM, 1 nM, and 4 nM respectively [1], Cdk9/10/gsk3|A-IN-1 shows a distinct selectivity pattern with moderate nanomolar potency (CDK9 IC50 = 64 nM, GSK3β IC50 = 59 nM) and weaker inhibition of CDK2 (1.725 μM) and CDK5 (1.093 μM) . Multi-targeted CDK inhibitors like RGB-286638 exhibit sub-nanomolar to low nanomolar potency across CDK1, CDK2, CDK4, CDK5, and CDK9 (IC50 range: 1-5 nM) .

Selectivity vs Pan-CDK
Context-dependent
16- to 64-fold lower CDK9 potency but ≥1,700-fold selectivity gap against CDK2 vs Dinaciclib and RGB-286638
Supports CDK9-focused studies with reduced pan-CDK confounding
Cross-study biochemical IC50 comparisons
Pan-CDK Inhibitors IC50 Comparison Kinase Profiling

Cdk9/10/gsk3|A-IN-1 Validated Applications


Preclinical Oncology with Optimized Flavopiridol-Class Activity

Cdk9/10/gsk3|A-IN-1 is suitable for in vitro and in vivo oncology research where the flavopiridol mechanism of action (CDK9 inhibition leading to transcriptional suppression) is desired, but where improved antiproliferative activity relative to the parent compound is needed. The SAR study identified this compound as 'more efficient than the reference compound' Flavopiridol [1]. Applications include cell viability screening against panels of human cancer cell lines and xenograft efficacy studies.

Kinase Selectivity Profiling & CDK10-Targeted Research

Researchers investigating the functional role of CDK10 in cancer biology or evaluating the therapeutic relevance of combined CDK9/CDK10/GSK3β inhibition should select Cdk9/10/gsk3|A-IN-1. The compound's confirmed nanomolar inhibition against CDK10 distinguishes it from CDK9-selective alternatives like MC180295 and AZD4573 [1]. This makes it a valuable chemical probe for dissecting CDK10-dependent signaling pathways.

SAR Studies of Flavopiridol-Derived Inhibitors

As the most active compound from a systematic SAR campaign, Cdk9/10/gsk3|A-IN-1 serves as a reference standard for medicinal chemistry efforts aimed at optimizing the flavopiridol scaffold. Its thioether-benzimidazole substitution on the C ring represents a validated structural modification associated with enhanced cytotoxic potency [1]. Procurement supports comparative studies of novel analogs and computational docking validation.

Controlled CDK9 Potency with Pan-CDK Avoidance

In experimental systems where the potent, broad-spectrum inhibition of Dinaciclib (CDK1/2/5/9 IC50 ≤4 nM) or RGB-286638 (CDK1/2/4/5/9 IC50 1-5 nM) would introduce confounding off-target cytotoxicity, Cdk9/10/gsk3|A-IN-1 offers an alternative pharmacological profile [1][2]. Its 17- to 27-fold selectivity window against CDK2 and CDK5 provides a more target-restricted inhibition pattern while retaining antiproliferative activity .

Application
Selection Property
Validation Focus
Cancer cell-model antiproliferative studies
Flavopiridol-class SAR-optimized inhibitor
Cell viability assay response vs parent scaffold
CDK10 pathway research
CDK9/CDK10/GSK3β multi-kinase inhibition
CDK10 engagement verification vs CDK9-selective controls
Flavopiridol analog SAR research
Thioether-benzimidazole substituted scaffold
Structural-activity relationship benchmarking
Selective CDK9/GSK3β pathway studies
Moderate CDK9 potency with narrowed CDK selectivity
Off-target CDK2/CDK5 interference assessment vs pan-inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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